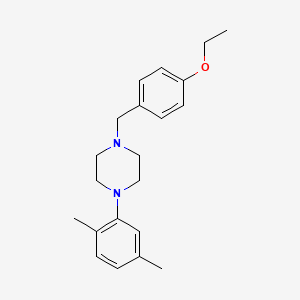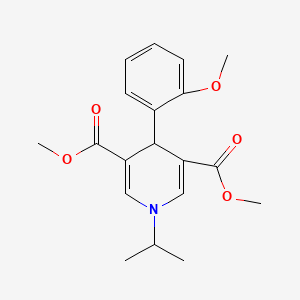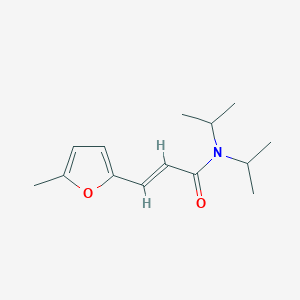![molecular formula C20H20N2O3 B5821231 N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAA belongs to a class of compounds known as acrylamides, which are commonly used in the synthesis of polymers and other materials. In recent years, researchers have become increasingly interested in the potential biological and physiological effects of MPAA, as well as its potential applications in the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide involves its binding to the hydrophobic cleft of proteins. This binding can result in changes to the conformation and activity of the protein, which can be used to study the effects of different molecules on protein function.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide has been shown to have a range of biochemical and physiological effects. For example, N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can be useful in the development of new drugs for the treatment of diseases such as Alzheimer's. N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide has also been shown to have anti-inflammatory effects, which may make it useful in the development of new treatments for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide is its ability to selectively bind to the hydrophobic cleft of proteins, which can be used to study protein-protein interactions. Additionally, N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide is relatively easy to synthesize and purify, which makes it a convenient tool for scientific research. However, one limitation of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide. One area of research involves the development of new drugs and therapies based on the biochemical and physiological effects of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide. For example, researchers may investigate the use of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide as a treatment for Alzheimer's disease or other neurological disorders. Additionally, researchers may continue to explore the use of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide as a tool for studying protein-protein interactions, which could lead to new insights into the mechanisms of disease and the development of new treatments.
Métodos De Síntesis
The synthesis of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide typically involves the reaction of 4-(4-morpholinylcarbonyl)phenyl isocyanate with 3-phenylacryloyl chloride. This reaction results in the formation of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide as a white crystalline solid. The purity and yield of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide can be improved through various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide as a tool for studying protein-protein interactions. N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide has been shown to bind to a specific site on proteins known as the hydrophobic cleft, which can be used to study the interactions between proteins and other molecules.
Propiedades
IUPAC Name |
(E)-N-[4-(morpholine-4-carbonyl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19(11-6-16-4-2-1-3-5-16)21-18-9-7-17(8-10-18)20(24)22-12-14-25-15-13-22/h1-11H,12-15H2,(H,21,23)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLBCYRLGJHYJQ-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B5821148.png)


![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5821173.png)
![N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5821177.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5821181.png)

![2-(2-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5821191.png)


![(cyclopropylmethyl){[5-(3-nitrophenyl)-2-furyl]methyl}propylamine](/img/structure/B5821198.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)